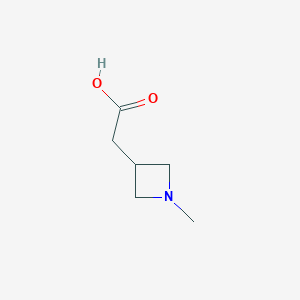

2-(1-Methylazetidin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylazetidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-5(4-7)2-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIDVNYQQPRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(1-Methylazetidin-3-yl)acetic acid

Executive Summary

2-(1-Methylazetidin-3-yl)acetic acid (CAS: 1909337-03-6) represents a critical "privileged scaffold" in modern medicinal chemistry. As a conformationally restricted, four-membered nitrogen heterocycle, it serves as a superior bioisostere for larger, more flexible rings like piperidine or pyrrolidine. Its incorporation into drug candidates often results in improved metabolic stability, reduced lipophilicity (LogD), and enhanced vector alignment within binding pockets. This guide analyzes its structural dynamics, synthetic accessibility, and utility in fragment-based drug discovery (FBDD).

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of an azetidine ring—a highly strained four-membered cycle—substituted at the 3-position with an acetic acid moiety and methylated at the nitrogen (1-position).[1]

-

Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol), intermediate between aziridine and pyrrolidine. This strain drives unique reactivity profiles and forces the ring into a puckered conformation to relieve torsional strain between vicinal hydrogens.

-

Zwitterionic Character: At physiological pH (7.4), the molecule exists primarily as a zwitterion. The basic tertiary amine (pKa ~9.5) is protonated, and the carboxylic acid (pKa ~3.5) is deprotonated. This high polarity contributes to its low LogP, making it an excellent solubilizing group.

Key Molecular Descriptors

The following data aggregates predicted and experimental values relevant for lead optimization.

| Property | Value / Descriptor | Relevance |

| CAS Number | 1909337-03-6 | Unique Identifier |

| Formula | C₆H₁₁NO₂ | Stoichiometry |

| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 129.16 g/mol | Fragment-based design (<150 Da) |

| Exact Mass | 129.0790 | Mass Spectrometry (HRMS) |

| LogP (Calc) | -1.12 | Highly hydrophilic; improves solubility |

| pKa (Acid) | ~3.6 (Predicted) | Ionized at physiological pH |

| pKa (Base) | ~9.8 (Predicted) | Protonated at physiological pH |

| TPSA | 40.5 Ų | Good membrane permeability range |

| sp³ Fraction | 0.67 | High 3D complexity (Fsp³ character) |

Synthetic Methodologies

Synthesis of 3-substituted azetidines poses challenges due to the ring's tendency to open under nucleophilic attack. The most robust route utilizes N-Boc-3-azetidinone as the starting material, leveraging Horner-Wadsworth-Emmons (HWE) chemistry.

Strategic Synthesis Pathway (DOT Diagram)

The following flow illustrates the standard medicinal chemistry route to the target molecule.

Figure 1: Step-wise synthetic pathway from commercial N-Boc-3-azetidinone to the target acid.

Detailed Experimental Protocol

Note: This protocol describes the conversion of the intermediate amine to the final N-methylated acid, a critical late-stage transformation.

Objective: Reductive methylation of methyl 2-(azetidin-3-yl)acetate followed by hydrolysis.

Reagents:

-

Methyl 2-(azetidin-3-yl)acetate HCl salt (1.0 eq)

-

Formaldehyde (37% aq. solution, 3.0 eq)

-

Sodium triacetoxyborohydride (STAB, 2.5 eq)

-

Dichloromethane (DCM) / Methanol (MeOH)

-

Lithium Hydroxide (LiOH)

Procedure:

-

Free Basing (In Situ): Suspend the azetidine HCl salt in DCM. Add triethylamine (1.2 eq) and stir for 15 minutes to ensure the amine is available for reaction.

-

Imine Formation: Add the formaldehyde solution. Stir at room temperature for 30 minutes. The mixture may become slightly turbid.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Caution: Gas evolution. Allow to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layers over MgSO₄ and concentrate to yield the methyl ester intermediate.

-

Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

-

Purification: Neutralize to pH 7 with 1N HCl. The product is highly water-soluble. Purify via Reverse Phase HPLC (C18 column) using water/acetonitrile gradient (0.1% Formic acid). Lyophilize to obtain the white solid.

Applications in Drug Discovery[1][2][4][5][14][15]

Bioisosterism & Pharmacokinetics

The 1-methylazetidine-3-yl moiety is a "contracted" bioisostere of the 1-methylpiperidin-4-yl group.

-

LogD Reduction: Replacing a piperidine with an azetidine typically lowers LogD by 1.0–1.5 units, reducing non-specific binding and improving metabolic stability.

-

Vector Changes: The bond angle of the substituents on the 4-membered ring (approx 90°) creates different exit vectors compared to 6-membered rings (109.5°), allowing the acetic acid "warhead" to access unique sub-pockets in enzymes like JAK or proteases.

Biological Context: JAK/STAT Signaling

Azetidine derivatives are frequently used as linkers in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). The acetic acid tail often interacts with solvent-exposed lysine or arginine residues near the ATP-binding site.

Figure 2: Inhibition of the JAK/STAT pathway by azetidine-based ligands, preventing cytokine transcription.

Stability & Handling

-

Thermal Stability: Azetidines are thermally stable up to ~100°C but can degrade under harsh acidic conditions (ring opening to gamma-amino products).

-

Storage: Store as the HCl salt at -20°C. The free zwitterion is hygroscopic.

-

Safety: While not generally toxic, azetidines are alkylating agents in potential. Handle with gloves and in a fume hood.

References

-

PubChem. "2-(1-Methylazetidin-3-yl)acetic acid hydrochloride."[4][10] National Center for Biotechnology Information. Accessed October 2025. Link

-

Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs."[13] Future Medicinal Chemistry, 2026. Link

-

Stephens, C. E., et al. "Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives." Arch Pharm (Weinheim), 2023.[11] Link

-

BenchChem. "2-[(3-Methylazetidin-3-yl)oxy]acetic Acid Technical Guide." BenchChem Technical Support, 2025.[14] Link

-

PharmaBlock. "Azetidines in Drug Discovery: A Privileged Scaffold."[15] PharmaBlock Whitepapers. Link

Sources

- 1. 2-[(3-Methylazetidin-3-yl)oxy]acetic Acid [benchchem.com]

- 2. 1-METHYLAZETIDIN-3-AMINE | 959957-92-7 [chemicalbook.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. US3668196A - 3-azetidinols - Google Patents [patents.google.com]

- 8. 2-(3-methylazetidin-1-yl)acetic acid hydrochloride | 1803590-99-9 [sigmaaldrich.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. PubChemLite - 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. img01.pharmablock.com [img01.pharmablock.com]

2-(1-Methylazetidin-3-yl)acetic acid CAS number and identification

Topic: 2-(1-Methylazetidin-3-yl)acetic acid CAS number and identification Content Type: In-depth technical guide.

A Strategic Building Block for Conformational Restriction in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 2-(1-methylazetidin-3-yl)acetic acid represents a critical fragment for scaffold morphing. As a constrained four-membered heterocycle, it serves as a bioisostere for larger, more lipophilic rings like piperidine or pyrrolidine. Its incorporation allows medicinal chemists to modulate physicochemical properties—specifically lowering logD and altering metabolic clearance vectors—while maintaining precise vectoral alignment of pharmacophores.

This guide provides a definitive technical analysis of the compound, detailing its identification, validated synthetic pathways, and handling protocols.

Chemical Identification & Physicochemical Properties[1][2]

The compound is most frequently supplied and handled as its hydrochloride salt due to the hygroscopic and zwitterionic nature of the free acid.

Identity Matrix

| Parameter | Data |

| Chemical Name | 2-(1-Methylazetidin-3-yl)acetic acid |

| CAS Number (HCl Salt) | 1909337-03-6 |

| CAS Number (Free Acid) | Not widely indexed; typically generated in situ |

| Molecular Formula | C₆H₁₁NO₂ (Free Acid) / C₆H₁₂ClNO₂ (HCl Salt) |

| Molecular Weight | 129.16 g/mol (Free Acid) / 165.62 g/mol (HCl Salt) |

| SMILES | CN1CC(CC(=O)O)C1 |

| InChI Key | SULSAMHWNZHLND-UHFFFAOYSA-N (HCl Salt) |

Predicted Physicochemical Profile

| Property | Value | Context |

| cLogP | -1.2 to -0.8 | Highly polar; excellent for lowering lipophilicity. |

| pKa (Acid) | ~3.8 | Carboxylic acid moiety. |

| pKa (Base) | ~9.5 | Tertiary amine (azetidine nitrogen). |

| Topological Polar Surface Area | 40 Ų | Favorable for CNS penetration if charge is masked. |

Synthetic Methodology

The synthesis of 2-(1-methylazetidin-3-yl)acetic acid requires a strategic approach to install the exocyclic acetic acid chain on the strained azetidine ring. The most robust route utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation.

Core Synthetic Pathway

-

Olefination: Reaction of N-Boc-azetidin-3-one with a phosphonate ester.

-

Reduction: Catalytic hydrogenation of the exocyclic alkene.

-

N-Methylation Sequence: Deprotection of the Boc group followed by reductive amination.

-

Hydrolysis: Saponification of the ester to the final acid.

Detailed Protocol

Step 1: HWE Olefination

-

Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Trimethyl phosphonoacetate, NaH or DBU.

-

Conditions: THF, 0°C to RT.

-

Mechanism: The deprotonated phosphonate attacks the ketone, eliminating phosphate to form the

-unsaturated ester. -

Key Insight: Use DBU/LiCl (Masamune-Roush conditions) for milder olefination if base sensitivity is a concern.

Step 2: Hydrogenation

-

Reagents: H₂ (1 atm), Pd/C (10% w/w).

-

Conditions: MeOH, RT, 4-16 h.

-

Outcome: Quantitative reduction of the alkene to the saturated ester.

Step 3: Deprotection & Methylation

-

Deprotection: Treat with 4M HCl in dioxane or TFA/DCM to remove the Boc group. Isolate the amine salt.

-

Reductive Amination: Treat the amine salt with aqueous formaldehyde (37%) and Sodium triacetoxyborohydride (STAB) or NaBH₃CN in MeOH/AcOH.

-

Causality: STAB is preferred over NaBH₄ to avoid reducing the ester moiety.

Step 4: Hydrolysis

-

Reagents: LiOH (2.0 equiv), THF/H₂O (3:1).

-

Conditions: RT, 2 h.

-

Work-up: Acidify to pH 2 with HCl, concentrate, and potentially purify via ion-exchange chromatography if the salt form is not desired immediately.

Visualization of Synthetic Logic

The following diagram illustrates the chemical flow, highlighting the critical intermediate transitions.

Figure 1: Step-wise synthetic route from commercially available azetidinone to the target acid.[1]

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (400 MHz, D₂O):

-

δ 2.90 (s, 3H): N-Methyl group. Distinct singlet, diagnostic of successful methylation.

-

δ 2.65 (d, 2H): Methylene protons (

to carbonyl). -

δ 3.10 - 3.30 (m, 1H): Methine proton at C3 of the azetidine ring.

-

δ 3.80 - 4.20 (m, 4H): Azetidine ring protons (C2/C4). Broadening may occur due to ring puckering or nitrogen inversion rates.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 130.1

-

Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids in MS/MS.

Quality Control Workflow

Figure 2: Analytical decision tree for validating batch purity.

Applications in Drug Discovery[4]

Bioisosterism & Scaffold Hopping

The 2-(1-methylazetidin-3-yl)acetic acid moiety is a high-value "spacer" in medicinal chemistry.

-

GABA Analog: It serves as a conformationally restricted analog of

-aminobutyric acid (GABA), potentially targeting GABA receptors with higher selectivity due to rigidification. -

Piperidine Replacement: Replacing a 4-substituted piperidine acetic acid with this azetidine analog reduces the molecular weight by ~28 Da and significantly lowers lipophilicity (LogD), which is crucial for improving metabolic stability and reducing off-target toxicity (e.g., hERG inhibition).

Handling & Stability

-

Storage: Store the HCl salt at -20°C under an inert atmosphere (Argon/Nitrogen). The free acid is prone to polymerization or decarboxylation if heated excessively.

-

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes).

References

-

American Elements. (n.d.). 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.[2][3] Retrieved from [Link][2][4]

-

Mishra, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI Molecules. Retrieved from [Link]

Sources

Physicochemical characteristics of azetidine-3-acetic acid derivatives

Physicochemical Characteristics of Azetidine-3-Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing early-phase physicochemical profiling, I frequently encounter the challenge of optimizing highly polar, zwitterionic scaffolds. Azetidine-3-acetic acid derivatives have emerged as privileged building blocks in modern medicinal chemistry. By acting as conformationally restricted bioisosteres for larger saturated heterocycles, they offer a unique pathway to balance metabolic stability with target affinity. This whitepaper provides an in-depth analysis of the physicochemical behavior of this scaffold, detailing the causality behind its properties and outlining self-validating experimental protocols for its characterization.

The Azetidine-3-Acetic Acid Scaffold: Mechanistic Rationale

Azetidine-containing scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as

The Strategic Role of 2-(1-Methylazetidin-3-yl)acetic Acid in Modern Medicinal Chemistry

Executive Summary

The pharmaceutical industry’s ongoing transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds—often termed the "Escape from Flatland"—has dramatically improved the clinical success rates of new chemical entities. Among these 3D scaffolds, the azetidine ring has emerged as a structurally privileged motif.

This technical whitepaper provides an in-depth analysis of 2-(1-Methylazetidin-3-yl)acetic acid , a highly versatile medicinal chemistry building block. By examining its physicochemical causality, self-validating synthetic protocols, and integration into modern drug discovery (such as in the development of CDK9 inhibitors and S1P1 agonists), this guide serves as a comprehensive resource for drug development professionals.

Structural Causality: Why 2-(1-Methylazetidin-3-yl)acetic Acid?

The utility of 2-(1-Methylazetidin-3-yl)acetic acid is not coincidental; it is dictated by the precise physicochemical properties imparted by its three structural components: the azetidine core, the N-methyl substitution, and the acetic acid linker.

The Azetidine Core: Rigidity and Metabolic Stability

Azetidines are four-membered, nitrogen-containing heterocycles characterized by high ring strain and conformational rigidity. In drug design, replacing a flexible pyrrolidine or piperidine ring with an azetidine restricts the conformational space of the molecule. This restriction minimizes the entropic penalty incurred upon binding to a target receptor, thereby enhancing binding affinity. Furthermore, azetidines are highly resistant to CYP450-mediated oxidation compared to their larger heterocyclic counterparts, drastically improving the metabolic half-life of the resulting drug .

The N-Methyl Substitution: Lipophilicity and Protection

The 1-methyl group serves a dual purpose:

-

Synthetic Causality: It acts as a permanent protecting group, preventing unwanted N-acylation or N-alkylation during downstream combinatorial library synthesis.

-

Pharmacological Causality: It modulates the basicity (pKa) of the amine. By capping the hydrogen-bond donor capacity of the secondary amine, the N-methyl group optimizes the overall lipophilicity (logD) and enhances the membrane permeability of the lead compound.

The Acetic Acid Linker: A Flexible Bioisosteric Handle

The acetic acid moiety extends the functional group away from the sterically hindered azetidine core, providing a highly reactive handle for standard amide coupling. Spatially, this arrangement allows the molecule to act as a conformationally restricted bioisostere for 4-aminobutanoic acid (GABA) or

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(1-Methylazetidin-3-yl)acetic acid |

| CAS Number (Free Base) | 1343050-86-1 |

| CAS Number (HCl Salt) | 1909337-03-6 |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol (Free base) / 165.62 g/mol (HCl salt) |

| Appearance | White to off-white crystalline powder (HCl salt) |

| Storage Temperature | 4 °C (Hygroscopic, requires inert atmosphere) |

Self-Validating Synthetic Protocols

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progress.

Protocol A: Synthesis of the Azetidine Core via HWE Olefination

Historically, synthesizing substituted azetidines was plagued by ring-opening side reactions due to high ring strain. While cutting-edge visible-light-mediated photochemical methods (such as the aza Paternò–Büchi reaction) are expanding the toolkit , the Horner-Wadsworth-Emmons (HWE) olefination remains the industrial standard for accessing 3-substituted derivatives.

Step-by-Step Methodology:

-

Reagent Preparation: Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under argon. Dropwise, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

-

Causality: The low temperature controls the exothermic deprotonation, ensuring the stable formation of the reactive phosphonate carbanion without degrading the solvent.

-

-

Olefination: Add 1-methylazetidin-3-one (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Reduction & Hydrolysis: Filter the mixture through a silica pad. Subject the resulting

-unsaturated ester to hydrogenation (H2 gas, 10% Pd/C) in methanol to reduce the exocyclic double bond. Follow with basic hydrolysis using LiOH (2.0 eq) in a THF/H2O mixture. -

Salt Formation: Acidify with 4M HCl in dioxane to precipitate the 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride salt.

-

Self-Validation Checkpoint:

H NMR (D2O) must show the disappearance of the olefinic proton singlet (~5.8 ppm) and the appearance of a distinct doublet for the acetic acid CH2 protons (~2.6 ppm), confirming complete reduction and structural integrity.

-

Protocol B: Standard Amide Coupling Workflow

Due to the steric environment of the azetidine ring, highly efficient coupling reagents are required to drive the reaction to completion.

Step-by-Step Methodology:

-

Activation: Dissolve 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: 1 eq neutralizes the HCl salt, 1 eq deprotonates the carboxylic acid, and 1 eq maintains the basic medium required for HATU-mediated activation.

-

-

Self-Validation Checkpoint (Critical): Before adding the amine, aliquot 5 µL of the reaction mixture into 100 µL of methanol. LC-MS analysis must confirm the disappearance of the free acid (m/z 130 [M+H]+) and the appearance of the active OAt ester intermediate. If the acid persists, verify the quality of HATU and the anhydrous state of the DMF, as moisture competitively hydrolyzes the active ester.

-

Amine Addition: Add the target primary/secondary amine (1.1 eq). Stir at room temperature for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Pharmacological Applications in Drug Discovery

The incorporation of the 1-methylazetidin-3-yl motif has led to several breakthroughs in modern therapeutics.

-

Kinase Inhibitors (Oncology): The motif is heavily utilized to improve the physicochemical properties of targeted cancer therapies. For example, in the discovery of KB-0742 , a potent, orally bioavailable small molecule inhibitor of CDK9 for MYC-dependent cancers, the 1-methylazetidin-3-yl moiety was strategically appended to a pyrazolo[1,5-a]pyrimidine core. This modification was crucial for maintaining CDK9 selectivity while drastically improving the on-target potency and pharmacokinetic profile .

-

S1P1 Receptor Agonists: Azetidine-3-carboxylic acid and its acetic acid homologues are vital intermediates in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) agonists. The extended vector of the acetic acid linker allows for optimal positioning within the receptor pocket, yielding potent immunosuppressive agents for autoimmune disorders.

-

Peptidomimetics: As a GABA bioisostere, the building block is used to synthesize conformationally restricted peptides that resist enzymatic degradation, extending the half-life of CNS-targeting therapeutics.

Visualizations of Workflows and Mechanisms

Logical workflow for the synthesis and application of 2-(1-Methylazetidin-3-yl)acetic acid.

Pharmacological advantages of the azetidine core in improving metabolic stability and selectivity.

Conclusion

2-(1-Methylazetidin-3-yl)acetic acid is far more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. By leveraging its unique combination of conformational rigidity, metabolic resistance, and synthetic versatility, researchers can successfully navigate the complexities of modern drug design, transforming challenging targets into viable clinical candidates.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - Molecules (PMC) -[Link]

-

Chemists synthesize an improved building block for medicines (Visible light–mediated aza Paternò–Büchi reaction) - EurekAlert! / Science -[Link]

-

Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - Journal of Medicinal Chemistry (ACS Publications) -[Link]

-

2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6 - American Elements -[Link]

Technical Guide: Physicochemical Profiling of 2-(1-Methylazetidin-3-yl)acetic Acid

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 2-(1-Methylazetidin-3-yl)acetic acid , a critical saturated heterocyclic building block in medicinal chemistry. Characterized by a four-membered azetidine ring, this compound exhibits distinct zwitterionic behavior that significantly influences its partition coefficient (logP), distribution coefficient (logD), and aqueous solubility.

This document is designed for medicinal chemists and formulation scientists, focusing on the transition from in silico prediction to experimental validation. It addresses the challenges of handling small, polar, ionizable scaffolds and provides robust protocols for determining lipophilicity and solubility profiles.

Chemical Identity and Computed Descriptors

The physicochemical behavior of 2-(1-Methylazetidin-3-yl)acetic acid is governed by the interplay between the basic tertiary amine of the azetidine ring and the acidic carboxylic acid tail.

Structural Parameters

| Parameter | Value / Description |

| IUPAC Name | 2-(1-Methylazetidin-3-yl)acetic acid |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Core Scaffold | Azetidine (4-membered N-heterocycle) |

| Key Functionalities | Tertiary Amine (Basic), Carboxylic Acid (Acidic) |

| Electronic State (pH 7) | Zwitterionic (Internal salt) |

Calculated Physicochemical Data (Consensus)

The following values represent a consensus of calculated descriptors derived from fragment-based algorithms (e.g., XLogP3, ClogP) and comparative analysis with structural analogs (e.g., 1-methylazetidine-3-carboxylic acid).

| Descriptor | Calculated Value (Range) | Interpretation |

| cLogP (Neutral) | -1.8 to -1.2 | Highly Hydrophilic. The neutral species is theoretical; the compound exists primarily as a zwitterion in solution. |

| LogD (pH 7.4) | -2.5 to -2.0 | Extremely low distribution into lipids at physiological pH due to ionization. |

| pKa (Acid) | 3.5 – 4.2 | Carboxylic acid deprotonation. |

| pKa (Base) | 9.5 – 10.2 | Azetidine nitrogen protonation. |

| Isoelectric Point (pI) | ~6.8 – 7.0 | pH of minimum solubility (Zwitterionic form dominates). |

| Topological Polar Surface Area (TPSA) | ~40–50 Ų | Suggests high potential for passive diffusion if charge is masked, but charge dominates behavior. |

Expert Insight: The addition of the methylene spacer (acetic acid vs. carboxylic acid) increases lipophilicity by approximately +0.5 log units compared to the parent 1-methylazetidine-3-carboxylic acid (XLogP3 ≈ -2.7). However, the compound remains highly polar.

LogP vs. LogD: The Zwitterionic Challenge

For 2-(1-Methylazetidin-3-yl)acetic acid, the classic LogP (partitioning of the uncharged species) is a theoretical construct that rarely exists in aqueous environments. The LogD (distribution coefficient) is the operationally relevant parameter.

Speciation and pH Dependence

The molecule undergoes a specific protonation cascade. Understanding this is vital for extraction and chromatography.

-

pH < 3 (Cationic): Nitrogen is protonated (

); Acid is protonated ( -

pH 4–9 (Zwitterionic): Nitrogen is protonated (

); Acid is deprotonated ( -

pH > 11 (Anionic): Nitrogen is deprotonated (

); Acid is deprotonated (

Visualization of Speciation Pathway

The following diagram illustrates the structural transitions across the pH scale, dictating the solubility profile.

Figure 1: pH-dependent speciation of 2-(1-Methylazetidin-3-yl)acetic acid. The zwitterionic window dominates physiological conditions.

Solubility Profiling

Intrinsic Solubility

Due to its small molecular weight and polarity, 2-(1-Methylazetidin-3-yl)acetic acid exhibits high aqueous solubility , typically exceeding 50 mg/mL in unbuffered water.

The "U-Shaped" Solubility Curve

Solubility is pH-dependent.

-

High Solubility (pH < 3): The cationic species is highly solvated by water.

-

Minimum Solubility (pH ≈ 7): At the isoelectric point (pI), the net charge is zero. Crystal lattice energy is maximized due to strong intermolecular ionic interactions (Coulombic attraction between

and -

High Solubility (pH > 11): The anionic species repels other anions, disrupting the lattice and increasing solvation.

Experimental Protocols

To validate the calculated values, the following self-validating protocols are recommended. These avoid common pitfalls associated with zwitterionic compounds (e.g., octanol emulsion formation).

Protocol A: Shake-Flask LogD Determination (Miniaturized)

This protocol measures LogD at pH 7.4.

Reagents:

-

Phosphate-buffered saline (PBS), pH 7.4.

-

1-Octanol (saturated with PBS).

-

HPLC-grade Acetonitrile (for analysis).

Workflow:

-

Presaturation: Shake 1-octanol and PBS together for 24 hours. Separate phases.

-

Stock Preparation: Dissolve 1 mg of compound in 1 mL of presaturated PBS.

-

Partitioning:

-

Add 500 µL of Stock Solution to a 2 mL vial.

-

Add 500 µL of presaturated 1-octanol.

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000g for 10 minutes to break emulsions (critical for zwitterions).

-

-

Analysis:

-

Sample the aqueous phase (lower) and the octanol phase (upper).

-

Analyze via LC-MS/MS or HPLC-UV (210 nm).

-

-

Calculation:

[1]

Protocol B: Potentiometric pKa Determination

Accurate pKa values are required to model the LogD profile.

-

Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

-

Solvent: 0.15 M KCl (aq) to maintain ionic strength.

-

Titrant: 0.5 M HCl and 0.5 M KOH.

-

Procedure:

-

Dissolve ~3 mg of compound in 10 mL solvent.

-

Acidify to pH 2.0 using HCl.

-

Titrate upwards to pH 12.0 using KOH.

-

Perform in triplicate under

atmosphere (to exclude

-

-

Data Fit: Use the Bjerrum plot method to identify inflection points corresponding to the carboxyl and azetidine nitrogen.

Experimental Workflow Visualization

Figure 2: Sequential workflow for physicochemical characterization.

Applications and Implications

-

Drug Design: The low LogD indicates this fragment will not passively cross the Blood-Brain Barrier (BBB) unless actively transported. It is ideal for peripheral targets or as a polar appendage to solubilize lipophilic pharmacophores.

-

Formulation: The high aqueous solubility allows for easy formulation in saline for IV administration. However, the zwitterionic nature requires careful pH control during salt selection (e.g., using HCl to form the hydrochloride salt for better solid-state stability).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20653078, 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

-

Advanced Chemistry Development (ACD/Labs). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Molinspiration Cheminformatics. Molinspiration Property Calculation Service (Methodology). Retrieved from [Link]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogD protocols).

Sources

2-(1-Methylazetidin-3-yl)acetic Acid: Structural Informatics, Bioisosteric Rationale, and Synthetic Integration

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability. Among these scaffolds, azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged bioisosteres for larger rings such as piperidines, pyrrolidines, and morpholines [1].

This technical guide provides an in-depth analysis of 2-(1-Methylazetidin-3-yl)acetic acid , a highly versatile, sp3-rich building block. By detailing its structural informatics, physicochemical advantages, and validated synthetic protocols, this whitepaper serves as a comprehensive resource for medicinal chemists and drug development professionals.

Chemical Identity & Structural Informatics

Due to the basicity of the tertiary amine and the zwitterionic nature of the free base, this compound is predominantly synthesized, supplied, and utilized as a hydrochloride salt [2]. This salt form prevents premature degradation and drastically improves shelf-life and handling.

Quantitative Data Summary

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| IUPAC Name | 2-(1-methylazetidin-3-yl)acetic acid | 2-(1-methylazetidin-3-yl)acetic acid hydrochloride |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol |

| CAS Number | 1343050-86-1 | 1909337-03-6 |

| PubChem CID | N/A (Derived) | 121553029 |

| SMILES | CN1CC(C1)CC(=O)O | CN1CC(C1)CC(=O)O.Cl |

| InChIKey | FWXIDVNYQQPRNY-UHFFFAOYSA-N | SULSAMHWNZHLND-UHFFFAOYSA-N |

Physicochemical Profiling & Bioisosteric Rationale

The incorporation of 2-(1-Methylazetidin-3-yl)acetic acid into a drug candidate is rarely arbitrary; it is driven by specific physicochemical goals [3]:

-

Maximized Fsp³ Character: Excluding the carboxylate carbon (which is typically converted to an amide), 100% of the core carbons are sp³-hybridized. This high fraction of saturated carbons (Fsp³) correlates strongly with clinical success due to improved pharmacokinetic profiles.

-

Conformational Rigidity vs. Flexibility: The azetidine ring imposes high angle strain, restricting the spatial volume of the core. However, the acetic acid linker (-CH₂-COOH) acts as a flexible hinge. This dual nature allows the molecule to probe tight protein binding pockets and optimize binding interactions without paying a massive entropic penalty.

-

N-Methylation and BBB Penetration: The tertiary N-methyl amine eliminates hydrogen bond donor (HBD) capacity while retaining weak hydrogen bond acceptor (HBA) properties. Lowering the HBD count is a critical strategy for increasing lipophilicity and optimizing blood-brain barrier (BBB) permeability for neurotherapeutics.

Synthetic Integration: High-Throughput Amide Coupling Protocol

Because this building block features a terminal carboxylic acid, its primary synthetic application is conjugation to target primary or secondary amines via amide bond formation.

Causality & Experimental Design

The hydrochloride salt of the azetidine is highly stable but requires excess base (N,N-Diisopropylethylamine, DIPEA) to liberate the free carboxylate and the tertiary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent over standard EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates coupling kinetics—a necessity when dealing with sterically hindered or electron-deficient target amines, thereby minimizing epimerization or side reactions.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring high-yield conversion.

-

Preparation: Dissolve 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive OAt-ester intermediate back to the starting acid.

-

-

Neutralization: Add DIPEA (4.0 eq) dropwise to the solution at 0 °C.

-

Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid, and the remaining 2.0 eq serve as the catalytic base required to drive the coupling reaction forward.

-

-

Activation: Add HATU (1.2 eq) to the mixture and stir for 15 minutes at room temperature.

-

Causality: This pre-activation step forms the active OAt-ester. A distinct color change to pale yellow visually validates successful activation.

-

-

Coupling: Add the target amine (1.1 eq) and stir for 2–4 hours at room temperature.

-

Self-Validation (LC-MS Tracking): Aliquot 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Causality: The reaction is self-validating when the mass of the starting amine disappears and the [M+H]⁺ of the product emerges. If conversion stalls, the basicity of the azetidine nitrogen may be sequestering acidic byproducts; adding an additional 1.0 eq of DIPEA resolves this equilibrium stall.

-

-

Purification: Quench the reaction with water, extract the product into Ethyl Acetate, and purify via Reverse-Phase Preparative HPLC to isolate the target azetidine-amide conjugate.

Experimental Workflow Visualization

Amide coupling workflow for 2-(1-Methylazetidin-3-yl)acetic acid highlighting key validation steps.

Applications in Targeted Therapeutics

-

PROTAC Linkerology: In the design of Proteolysis Targeting Chimeras (PROTACs), linker rigidity dictates the spatial orientation between the E3 ligase ligand and the target protein warhead. The azetidine core serves as a rigidified, sp³-rich linker segment that prevents the linker from collapsing on itself, improving ternary complex formation [4].

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight (129.16 g/mol ) and favorable solubility, this compound is an ideal fragment for screening libraries, allowing researchers to grow the molecule seamlessly into adjacent binding pockets.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs Taylor & Francis / PubMed URL

- American Elements: 2-(1-methylazetidin-3-yl)

- An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL

- PubChemLite - 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (C6H11NO2)

The Therapeutic Potential of N-Methylated Azetidine Scaffolds

The following technical guide details the therapeutic utility, physicochemical profile, and synthetic accessibility of N-methylated azetidine scaffolds.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary: Escaping "Flatland" with High-Strain Bioisosteres

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemistry has shifted away from flat, aromatic-heavy molecules toward sp³-rich, three-dimensional scaffolds.[1] The N-methylated azetidine represents a high-value "fragment-based" bioisostere for the ubiquitous N,N-dimethylamine and N-methylpyrrolidine moieties.

This scaffold offers a unique triad of advantages:

-

Conformational Rigidity: The high ring strain (~25 kcal/mol) locks the nitrogen lone pair vector, reducing entropic penalties upon binding.[1]

-

Basicity Modulation: It alters pKa relative to larger rings, often improving permeability without sacrificing solubility.[1]

-

Metabolic Differentiation: While N-methyl groups are traditional metabolic "soft spots," the steric bulk of the azetidine ring can paradoxically shield the nitrogen center from specific Phase II conjugations (e.g., N-glucuronidation).[1]

Physicochemical Profiling: The "Magic Methyl" on a Strained Ring

The introduction of an N-methyl group onto the azetidine core creates distinct physicochemical shifts compared to its 5- and 6-membered counterparts (pyrrolidine and piperidine).

Comparative Physicochemical Metrics

The following table summarizes the impact of ring size and N-methylation on key drug-like properties.

| Property | N,N-Dimethylamine | N-Methyl Azetidine | N-Methyl Pyrrolidine | N-Methyl Piperidine |

| Ring Strain (kcal/mol) | ~0 | ~25.4 | ~5.4 | ~0 |

| pKa (Conj. Acid) | 10.7 | 10.4 (Est.)* | 10.3 | 10.1 |

| LogP (Lipophilicity) | Low | Moderate | Moderate-High | High |

| C(sp³) Fraction | Low | High | High | High |

| Conformational Entropy | High (Flexible) | Low (Rigid) | Moderate (Envelope) | Moderate (Chair) |

*Note: Azetidine pKa is ~11.3; N-alkylation typically modulates this via inductive donation vs. steric solvation inhibition. Experimental values vary by solvent.

Structural Logic: The Puckering Effect

Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation. N-methylation exacerbates the barrier to inversion, effectively locking the substituent vectors. This is critical for potency:

-

Vector Fidelity: The N-methyl group directs the lone pair into a specific quadrant, maximizing H-bond acceptance directionality.

-

Lipophilicity Boost: Replacing a hydrogen bond donor (NH) with a methyl group (NMe) typically increases LogD, enhancing blood-brain barrier (BBB) penetration—a strategy successfully employed in CNS programs.[1]

Figure 1: The physicochemical triad of N-methyl azetidine. The high ring strain and specific basicity create a unique "sweet spot" for drug design.

Metabolic Stability & Toxicology[2][3][4]

A common concern with N-methylated amines is N-demethylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). However, the azetidine ring offers a protective advantage.[1]

The Metabolic Shunt

-

Reduced N-Oxidation: The steric bulk of the puckered ring can hinder the approach of Flavin-containing Monooxygenases (FMOs), reducing N-oxide formation compared to acyclic amines.

-

Demethylation vs. Ring Opening: While N-demethylation is the primary clearance pathway, the ring itself is surprisingly robust against oxidative ring-opening under physiological conditions, unlike aziridines.[1]

-

Glucuronidation Shielding: For secondary amines, N-glucuronidation is a major clearance route. Methylating the nitrogen (capping) eliminates this pathway entirely, forcing metabolism to slower oxidative routes.[1]

Reference Grounding: Studies on N-sulfonylhydrazones have shown that N-methylation can protect against acid hydrolysis and alter CYP recognition, shifting metabolism away from rapid hydrolysis toward slower oxidative pathways [1].[2]

Synthetic Accessibility: Validated Protocols

Accessing the N-methyl azetidine scaffold requires careful handling due to the ring's strain. Acidic conditions can trigger polymerization (ring-opening polymerization), while strong nucleophiles can attack the ring carbons.[1]

Protocol A: Reductive Methylation (Recommended)

This method is preferred for late-stage functionalization of azetidine cores. It avoids the use of alkyl halides, which can lead to over-alkylation (quaternization).[1]

Reagents:

-

Azetidine substrate (HCl salt or free base)[1]

-

Formaldehyde (37% aq. solution or paraformaldehyde)[1]

-

Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride[1]

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

-

Acetic Acid (catalytic)[1]

Step-by-Step Workflow:

-

Free Basing (If required): If starting with azetidine HCl, neutralize with 1.0 eq. of Triethylamine (TEA) in DCM at 0°C.[1]

-

Imine Formation: Add Formaldehyde (1.5 - 3.0 eq.) to the amine solution. Stir for 30 minutes at room temperature to ensure carbinolamine/imine formation.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise. Note: STAB is milder and tolerates functional groups better than NaBH4.

-

Reaction: Allow to warm to room temperature and stir for 2-12 hours. Monitor via LCMS (Looking for M+14 mass shift).

-

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

-

Purification: Azetidines are polar.[3] Use amine-functionalized silica or run a gradient of DCM:MeOH:NH4OH (e.g., 90:10:1).[1]

Protocol B: Photochemical Decarboxylation (Minisci-Type)

For accessing 2-substituted N-methyl azetidines from amino acids (e.g., Azetidine-2-carboxylic acid).[1]

-

Mechanism:[3][4][5] Uses an Ir(III) photocatalyst to generate an alpha-amino radical which is trapped by an electrophile or proton source [2].

Figure 2: Standard Reductive Amination Workflow for N-Methylation of Azetidine Scaffolds.

Case Studies & Bioisosteric Applications

Nicotine Analogs (nAChR Ligands)

Research into nicotinic acetylcholine receptors (nAChR) often utilizes N-methyl azetidine as a bioisostere for the N-methyl pyrrolidine ring of nicotine.

-

Outcome: The azetidine analogs often display higher selectivity for specific receptor subtypes (e.g., α4β2 vs α7) due to the altered vector of the cationic center and the reduced steric footprint [3].

Peptidomimetics

In the design of protease inhibitors, replacing a flexible N-methyl amino acid residue with an N-methyl azetidine-2-carboxylic acid moiety locks the peptide backbone into a beta-turn conformation.

-

Result: This constraint significantly improves proteolytic stability (half-life) and oral bioavailability by reducing the number of rotatable bonds [4].

References

-

Methyl Effect on the Metabolism of Bioactive N-Sulfonylhydrazones Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link][1][5][6]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / Taylor & Francis URL:[Link]

-

Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs Source: PubMed URL:[Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines | PLOS One [journals.plos.org]

1-Methylazetidin-3-yl Functional Groups in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary: The Strategic Value of the Azetidine Scaffold

In contemporary medicinal chemistry, nitrogen-based heterocycles represent approximately 60% of small-molecule approved drugs[1]. As drug discovery programs increasingly prioritize compounds with high fraction sp3 (

Functioning primarily as a bioisostere for piperazines, morpholines, and aliphatic dialkylamines[1][2], the 1-methylazetidin-3-yl moiety offers a unique combination of conformational rigidity, compact size, and tunable physicochemical properties. By replacing larger, flatter rings or highly flexible acyclic chains, medicinal chemists can systematically reduce molecular weight, lower lipophilicity (logP), and mitigate off-target liabilities (such as hERG inhibition) while maintaining or enhancing target affinity[3][4].

Structural and Physicochemical Profiling

Geometry and Ring Strain

The azetidine ring is a saturated four-membered heterocycle characterized by significant inherent ring strain, calculated at approximately 25.4 kcal/mol[5]. This strain forces the ring into a puckered conformation, restricting the inversion of the nitrogen lone pair and altering the spatial projection of substituents. The C3 attachment point of the 1-methylazetidin-3-yl group provides a distinct exit vector that is more angular than the linear 1,4-substitution of piperazine, allowing for novel interactions within tight binding pockets.

Physicochemical Modulation

The presence of the N-methyl group is a critical design choice. Unsubstituted azetidines possess a secondary amine that acts as a hydrogen bond donor (HBD), which can limit passive membrane permeability and blood-brain barrier (BBB) penetration. Methylation caps this HBD, increasing lipophilicity just enough to restore permeability while maintaining a lower overall logP compared to larger homologues[3]. Furthermore, the constrained geometry alters the s-character of the nitrogen lone pair, subtly lowering the

Table 1: Comparative Physicochemical Profile of Common Amine Motifs

| Property | 1-Methylazetidin-3-yl | Piperazine (N-Methyl) | Dimethylamine (Acyclic) |

| Ring Size | 4-membered | 6-membered | N/A (Acyclic) |

| High | High | Low | |

| Relative Lipophilicity (logP) | Lower (Compact hydration sphere) | Higher | Lowest |

| Metabolic Stability | High (Fewer oxidizable C-H bonds) | Moderate | Low (Prone to N-dealkylation) |

| Conformational Entropy | Low (Rigid) | Moderate (Chair flip) | High (Freely rotatable) |

Mechanistic Synthetic Pathways

Accessing the 1-methylazetidin-3-yl scaffold has historically been challenging due to the kinetic difficulty of forming highly strained four-membered rings compared to thermodynamically favored five- or six-membered rings[6]. However, modern synthetic chemistry has established two highly reliable pathways.

Pathway A: Epoxide/Oxirane Cyclization

The classical approach involves the regio- and diastereoselective ring-opening of substituted oxiranes (such as epichlorohydrin) by methylamine, followed by a base-induced cyclization[6][7]. This kinetically controlled reaction leverages Baldwin's rules to force the formation of the strained azetidine ring over larger macrocycles[6].

Pathway B: Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB)

A more recent and elegant methodology utilizes the strain-release ring opening of 1-azabicyclo[1.1.0]butane (ABB)[8][9]. The total strain energy of the bicyclic ABB system is massive. By treating ABB with nucleophiles or radicals under Brønsted acid or transition-metal catalysis, the central C-N bond is cleaved. The thermodynamic relief of this extreme strain drives the reaction forward, yielding highly functionalized C3-quaternary azetidines in excellent yields[8][9].

Primary synthetic pathways for generating 1-methylazetidin-3-yl functionalized scaffolds.

Experimental Methodology: Self-Validating Amide Coupling Protocol

When incorporating the 1-methylazetidin-3-yl group into a larger drug scaffold, amide coupling or reductive amination are the most common late-stage functionalization steps[10][11]. Because low molecular weight azetidines are highly volatile and prone to oxidative degradation, they are almost exclusively handled as dihydrochloride salts. The following protocol details the HATU-mediated coupling of 1-methylazetidin-3-amine, designed with built-in causality and validation checkpoints[10].

Reagents:

-

Target Carboxylic Acid (1.0 eq)

-

1-Methylazetidin-3-amine dihydrochloride (1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

-

Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

-

Causality: Pre-activation ensures the formation of the active HOAt-ester before the amine is introduced, preventing side reactions between the coupling agent and the amine.

-

-

Amine Liberation & Coupling: In a separate vial, suspend 1-methylazetidin-3-amine dihydrochloride (1.2 eq) in DMF and add DIPEA (2.0 eq). Sonicate briefly to ensure the free base is generated in situ, then transfer this solution dropwise to the activated acid mixture.

-

Causality: 4.0 equivalents of DIPEA are used in total: 2.0 eq to neutralize the dihydrochloride salt of the azetidine, and 2.0 eq to maintain the basic environment required for the HATU catalytic cycle[10].

-

-

Reaction Monitoring: Stir the reaction at 50 °C.

-

Validation Check: At

hours, sample 5

-

-

Workup: Quench the reaction with saturated aqueous

. Extract with Ethyl Acetate (-

Causality: The repetitive

washes are specifically required to partition the highly polar DMF and HATU byproducts (tetramethylurea) into the aqueous phase, preventing contamination of the final azetidine product.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC if necessary.

Applications in Target-Based Drug Discovery

The strategic insertion of the 1-methylazetidin-3-yl group has led to breakthroughs across multiple therapeutic areas.

-

Kinase Inhibitors: In the development of macrocyclic MERTK/AXL dual inhibitors for oncology, the 1-methylazetidin-3-yl group was utilized to fine-tune the basicity of the solvent-exposed region, improving both target residence time and metabolic stability[12]. Similarly, it has been heavily patented in the design of JAK1/JAK2 inhibitors, where optimizing the calculated logP (cLogP) via azetidine incorporation was crucial for minimizing systemic exposure in inhaled delivery formulations[13].

-

Lipid Nanoparticles (LNPs): Beyond small molecules, the moiety is used in the design of constrained ionizable cationic lipids. The specific

of the 1-methylazetidin-3-yl headgroup ensures that the lipid remains neutral at physiological pH (preventing toxicity) but becomes protonated in the acidic endosome to facilitate endosomal escape of mRNA payloads[3][4].

Workflow illustrating 1-methylazetidin-3-yl bioisosteric replacement logic.

References

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes - NIH / ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpPBokCqEbiIL7KIyZ_Faxy-GB7WJ0Z2JF_Rm4w_mnYhgVElT_dLHOq-p2-ngMfZjk37Tkm3FOFre8bCe8zgJUza4EPRqzTX1rOYwSCRd5SAQMDMw4GW8A-wWZbRpE3KFQQcDwL8Jjh2Z9RvA=]

- HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - ResearchGate / Nature Communications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNceiKHsJAV0ooDXecCXdmoc0f87le8QTJjh_CkBakjvI0WSie2vvlm42hqkWESsADoiJr-hhkQ1k_eqHluzh1bHxTfzWjur72EWXlYDeESgSorAok77l7a7y3xY70v5oF5qzvROs3O2_AL-QYNsvKoPpKFVcLk_n5-8gBDYiykIEUu0vszIcY_ecN8MMONZWpkPoY7SG6s4xgvWtN5hhBP0hsryqSbPZNKbTy5XujLyFNc9pN8U8CaiCfRWdPfxFMz-F7Tb8-XjtbVROHp6DvTsoSpuno6qaswemOshiNptfMju_K6ko99gndcKRVrzr6YWKpW4JIMBsNHEuL9A=]

- Background and conceptual design a Aza-azetidine bioisostere of piperazine - ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLv7Hyasuw8W_Ur5O0l6LUV_LaXbhhpjoCZ-bUAWuzi4b5pPStcg2YlxzAfoSqIlxr27KzAWaMz0kkPL4cu_Mwk-d05S60XheLVV-kKBaSHv7sxYEfTTib0ReRDNXukMUqHukim-muH85NJcQi9MMy1w6wYWNyUREXvZAiCCzwoebJOrRx9J3lkXZHz82wwj6uyf67ZdALne8ytTWSTfYt2S_EXer_-xIQUtqLwLCs1f6lg1IlVS5JjUM=]

- Constrained Ionizable Cationic Lipids and Lipid Nanoparticles (US20250127728A1) - Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCFZs_XfSkXAR5nSEjnZxiRaI8vD9laIuflGU5qrK1tqqS9KHU3tkKviRgv6sOsp62Qayd9k5EypbX1q09YFrftpLanOjDu-vOlhqeMVh79uqqNrePzdC2I0EowbqGd6tEa7FSClAZJRDQQHyQe3c=]

- 4-(Azetidin-3-yl)phenol hydrochloride - Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx48Y62p0e-xadC-LlPLqIRePbWlnzaNcBnb4yG_-WC91pnLFRt8M2k2cescrgescI99Fa-Y1AIWG71q7Mj4RmFmzcNeYLWeYagIGRtyl4aOFVOkVoCEjAZmcYwq4RXPCXhVBojQ==]

- Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof (US20200399275A1) - Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvpfxFlZ7CQwfZD3pholotjMcN1K_cRcNlwRR39l6bn1Dha01Lvit4kFfg7jrn8EzFWRxAz9J24VKO5EC6eRt3BWsNO30d9cDW1NvvVpxtIZJBB5iq3XQNzlt6K-mDTjaNEMUya6f2IEDNttdh1dA=]

- Azetidine synthesis - Organic Chemistry Portal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzsoH6_J6rXS3v2rYOgFrGFw5LzWZU7BoLmZ01TR8sZNshiDRPDG2J5oAvDcpOxxCrwzceilh9-Diuj1blLkWvylKreBQ03btR8tMeIXHbvztP-c9sJcDAVyn5W9g6_iL0u-Kv1_2uHiyEkh3NbKL-2UfrcQIktjMVmUWeVK2e_DTf]

- Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes - OSTI.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQsMB4Zt5E6dJbRnx9bTR5ubQRHH7tn3j-bbOBId5KAR7_Zk8YWxQf-3-sjN9hh_NPzvJpE9khvHwhBAaQOeO7s_45cd57IwW9reRJHmsz5ap6Et16VB1ni7WdQSqOqqR8EISY]

- Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2N7MU6PWjf4y-f2cYLiHduv86inEdSqT2X4yGJX6E0YwdqjARfD9_PXe1-S7V9-HMRpwHdEK90xB49tfMIQqEPNZgU0ZFUmt9GV69VBOztkNXceddNJABwtHG68306NcalLZICsXyY-vFZ5rdHEs=]

- Discovery of novel macrocyclic MERTK/AXL dual inhibitors - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnIR8qOs7pR4_ksJpZu8to8TBBG3Am02ygePNTzyk9cHQebfvKf7VhGQAv0PHuRWgXWpOWLDRMPzQWbNeAh0nEgVy56qQ0w2kXUUEp2Krqk3SWXsDwEo8uTo1OkWyKBPiw-xIyhcqN8DUyW7Fg]

Sources

- 1. HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20250127728A1 - Constrained Ionizable Cationic Lipids and Lipid Nanoparticles - Google Patents [patents.google.com]

- 4. WO2025076113A1 - Ionizable cationic lipids with conserved spacing and lipid nanoparticles - Google Patents [patents.google.com]

- 5. 4-(Azetidin-3-yl)phenol hydrochloride | 7606-33-9 | Benchchem [benchchem.com]

- 6. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. osti.gov [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google Patents [patents.google.com]

Physicochemical Profiling: Ionization Constants of 2-(1-Methylazetidin-3-yl)acetic Acid

Executive Summary

2-(1-Methylazetidin-3-yl)acetic acid is a bifunctional heterocyclic building block characterized by a strained azetidine ring and a distal carboxylic acid tail.[1][2] Structurally, it functions as a cyclic

This guide provides a technical analysis of the pKa values for this compound, derived from high-fidelity structural analogs and Quantitative Structure-Property Relationship (QSPR) principles. It details the theoretical basis for these values, a validated experimental protocol for their determination, and the implications for drug design and purification.

Part 1: Structural Analysis & Theoretical Predications[2]

The Structural Scaffold

The molecule consists of a 1-methylazetidine core substituted at the C3 position with an acetic acid moiety.[2]

-

Core: 1-Methylazetidine (Tertiary amine, strained 4-membered ring).[2]

-

Relationship: The nitrogen and the carboxyl group are separated by three skeletal bonds (N–C2–C3–C

–COOH), classifying it electronically as a

Predicted pKa Values

As exact experimental data for this specific CAS is often proprietary, the following values are derived from high-confidence experimental anchors (1-methylazetidine and 3-azetidinecarboxylic acid).

| Ionization Center | Functional Group | Predicted pKa Range | Structural Analog Reference |

| Acidic (pKa₁) | Carboxylic Acid (–COOH) | 3.8 – 4.2 | |

| Basic (pKa₂) | Tertiary Azetidine Nitrogen | 9.8 – 10.2 | 1-Methylazetidine (pKa 10.4); 3-Azetidinecarboxylic acid (pKa ~9.[3]5) |

Mechanistic Justification[4]

The Acidic Group (pKa₁ ~4.0): The carboxylic acid pKa is lower than that of acetic acid (4.[2][3]76) due to the Field Effect (Inductive -I) .[3] Even though the nitrogen is separated by a methylene spacer, the protonated nitrogen (predominant at acidic pH) exerts a strong electron-withdrawing effect through space, stabilizing the carboxylate anion and thus facilitating deprotonation.[2][3]

The Basic Group (pKa₂ ~10.0): Unsubstituted 1-methylazetidine has a pKa of 10.[2][3]4. The introduction of the carboxymethyl group at position 3 is electron-withdrawing, which typically lowers the basicity of the amine.[2] However, in the zwitterionic state (pH 7), the anionic carboxylate group can stabilize the protonated amine via intramolecular Coulombic attraction , preventing a drastic drop in pKa.[3] Therefore, the value is predicted to be slightly lower than the parent 1-methylazetidine but higher than alpha-amino acids.

Part 2: Ionization Pathway & Species Distribution[2]

Understanding the speciation is critical for solubility and membrane permeability profiling. The molecule transitions from a cationic species to a zwitterion, and finally to an anionic species.[2]

Speciation Diagram (DOT Visualization)

Figure 1: The dominant species at physiological pH (7.[2][3]4) is the Zwitterion, which has high water solubility but poor passive membrane permeability.[3]

Part 3: Experimental Determination Protocol

To validate these predicted values, a Potentiometric Titration is the gold standard method. This protocol is designed to eliminate common errors associated with carbonate contamination and ionic strength variability.

Materials & Reagents[2][5]

-

Analyte: >10 mg of 2-(1-Methylazetidin-3-yl)acetic acid (HCl salt preferred for solubility).

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).[2]

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

Workflow Logic (DOT Visualization)

Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.

Data Processing (Bjerrum Method)

-

Identify two inflection points.[2]

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence points:

At half-titration of the specific group,

Part 4: Pharmacological & Formulation Implications[2]

LogD Profile (Distribution Coefficient)

Because the molecule is zwitterionic, its lipophilicity is pH-dependent.[2][3]

-

pH 1-3: Cationic.[2] Highly soluble, LogD is very low (<-2.0).[3]

-

pH 7.4: Zwitterionic (Net charge 0).[2][3] While the net charge is zero, the high dipole moment of the zwitterion typically results in a LogD that is still low (hydrophilic), often < 0.[3] This suggests poor passive permeability across the blood-brain barrier (BBB) unless active transport is utilized.[3]

-

pH > 11: Anionic.[2] Highly soluble, LogD low.

Drug Design Utility

-

Bioisostere: This scaffold is often used as a conformationally restricted bioisostere of GABA or other

-amino acids.[2] -

Metabolic Stability: The 1-methylazetidine ring is generally more metabolically stable than the corresponding N-methylpiperidine or pyrrolidine analogs due to the altered geometry and basicity.[2]

-

Salt Selection: For solid dosage forms, the high pKa of the nitrogen (approx 10) makes this compound suitable for salt formation with strong acids (e.g., Hydrochloride, Mesylate) to ensure crystallinity and stability.[2][3]

References

-

PubChem. (2025).[2][3][4][5] Compound Summary: 1-Methylazetidine.[2][4][6][7] National Library of Medicine. [Link]

-

Sills, G. J., & Rogawski, M. A. (2020).[2][3] Mechanisms of action of antiseizure drugs: GABA analogs. In Epilepsy (pp. 1-15).[2][3][8] [Link]

-

Chemicalize. (2025). Predicted pKa values for Azetidine-3-carboxylic acid. ChemAxon.[2] [Link]

-

Perrin, D. D. (1972).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. [Link]

-

NIST. (2024). Standard Reference Data: Azetidine derivatives. National Institute of Standards and Technology. [Link][3]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(3-methylazetidin-1-yl)acetic acid hydrochloride | 1803590-99-9 [sigmaaldrich.com]

- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid | C10H17NO4 | CID 11095989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azetidine, 1-methyl- (CAS 4923-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

Methodological & Application

Application Note: Synthesis Protocols for 2-(1-Methylazetidin-3-yl)acetic acid

Abstract & Scope

This technical guide details the synthesis of 2-(1-Methylazetidin-3-yl)acetic acid , a high-value pharmacophore used in the development of S1P1 receptor agonists, acetylcholinesterase inhibitors, and neuroprotective agents. The azetidine ring offers unique conformational restriction and metabolic stability compared to larger heterocycles.[1][2] This protocol focuses on a robust, scalable 5-step route starting from commercially available 1-Boc-3-azetidinone , utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by hydrogenation, deprotection, reductive methylation, and hydrolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize yield and purification efficiency. The key strategic decision is to maintain the ester functionality throughout the modification of the nitrogen core, delaying the formation of the zwitterionic acid until the final step.

Strategic Disconnections[2]

-

C-C Bond Formation: The acetic acid side chain is installed via HWE olefination on the ketone.[2]

-

Ring Preservation: The strained azetidine ring is sensitive; mild reductive amination is chosen over direct alkylation to prevent ring opening or over-alkylation.[2]

-

Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group provides stability during the olefination and hydrogenation steps.[2]

Figure 1: Retrosynthetic logic flow emphasizing the late-stage hydrolysis strategy.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Conversion of 1-Boc-3-azetidinone to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

-

Reagents: 1-Boc-3-azetidinone (1.0 eq), Trimethyl phosphonoacetate (1.2 eq), Sodium Hydride (60% in oil, 1.3 eq) or DBU (1.2 eq), THF (anhydrous).

-

Mechanism: Formation of a phosphonate carbanion which attacks the ketone, followed by elimination to form the

-unsaturated ester.

Protocol:

-

Activation: To a flame-dried flask under

, suspend NaH (1.3 eq) in anhydrous THF (10 mL/g substrate) at 0°C. -

Phosphonate Addition: Add trimethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min at 0°C until the solution becomes clear (formation of the Horner reagent).

-

Substrate Addition: Add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF dropwise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[2][3][4]

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[2][4] Wash combined organics with brine, dry over -

Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the exocyclic double bond to tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

-

Reagents: Pd/C (10% w/w, 10 mol%),

(balloon or 1 atm), MeOH or EtOH.

Protocol:

-

Dissolve the unsaturated ester from Step 1 in MeOH (0.1 M).

-

Add 10% Pd/C (carefully, under inert atmosphere).

-

Purge with

gas and stir under a hydrogen balloon at RT for 4–16 hours. -

QC Check: Ensure complete consumption of the alkene by NMR (disappearance of vinylic proton at ~5.8 ppm).

-

Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with MeOH.[2] Concentrate the filtrate.

-

Expected Yield: >95% (Quantitative)

-

Note: This intermediate is usually pure enough for the next step without chromatography.[2]

-

Step 3: Boc-Deprotection

Objective: Removal of the Boc group to yield methyl 2-(azetidin-3-yl)acetate (TFA salt).

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[5]

Protocol:

-

Dissolve the saturated ester in DCM (5 mL/g).

-

Add TFA (1:1 ratio v/v with DCM) at 0°C.

-

Stir at RT for 1–2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2]

-

Product: The residue is the TFA salt of the amine. Used directly in Step 4.

-

Step 4: N-Methylation (Reductive Amination)

Objective: Methylation to form methyl 2-(1-methylazetidin-3-yl)acetate.

-

Reagents: Formaldehyde (37% aq., 3.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq) or

, DCM or DCE, DIPEA (to neutralize the TFA salt).

Protocol:

-

Dissolve the crude amine TFA salt in DCM/DCE.[2]

-

Add DIPEA (2.0–3.0 eq) to adjust pH to ~6–7.[2]

-

Add Formaldehyde (37% aq.[2][6] solution, 3.0 eq). Stir for 15 min.

-

Add STAB (1.5 eq) in portions. Stir at RT for 4–16 hours.[2][7]

-

Workup: Quench with saturated

. Extract with DCM (3x).[2] Dry over -

Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).

-

Expected Yield: 75–85%[2]

-

Step 5: Ester Hydrolysis

Objective: Hydrolysis to the final 2-(1-Methylazetidin-3-yl)acetic acid .

-

Reagents: LiOH

(2.0 eq), THF/Water (3:1).

Protocol:

-

Dissolve the N-methyl ester in THF/Water (3:1).[2]

-

Add LiOH

(2.0 eq).[2] -

Stir at RT for 2–6 hours. Monitor by LCMS for disappearance of the methyl ester.[2]

-

Workup (Isolation of Zwitterion/Salt):

-

Method A (HCl Salt): Acidify carefully with 1M HCl to pH ~2, concentrate, and triturate with ether/acetonitrile.

-

Method B (Zwitterion): Pass through an ion-exchange resin (Dowex 50W) or neutralize to isoelectric point and crystallize.[2]

-

Standard: Often isolated as the Hydrochloride salt for stability.[2]

-

Expected Yield: 85–90%[2]

-

Process Visualization (Workflow)[7]

Figure 2: Step-by-step reaction workflow with estimated yields.

Critical Process Parameters (CPPs)

| Parameter | Recommended Range | Criticality | Impact of Deviation |

| HWE Temperature | 0°C (Addition) | High | Higher temps during addition cause polymerization or side reactions. |

| Hydrogenation Pressure | 1 atm (Balloon) | Low | Higher pressure is unnecessary and may cause ring opening (rare but possible).[2] |

| pH during Methylation | 6.0 – 7.0 | High | Too acidic: Imine formation fails.[2] Too basic: Side reactions/Aldol condensation.[2] |

| Hydrolysis Stoichiometry | 1.5 – 2.0 eq LiOH | Medium | Excess base can degrade the azetidine ring if heated.[2] |

Analytical Data & Quality Control

To validate the synthesis, the following analytical signatures should be observed (data simulated based on literature analogues):

-

H NMR (400 MHz,

-

4.2–4.4 (m, 2H, Azetidine ring protons), 3.8–4.0 (m, 2H, Azetidine ring protons), 3.1–3.3 (m, 1H, CH-methine), 2.85 (s, 3H, N-

-

4.2–4.4 (m, 2H, Azetidine ring protons), 3.8–4.0 (m, 2H, Azetidine ring protons), 3.1–3.3 (m, 1H, CH-methine), 2.85 (s, 3H, N-

-

Mass Spectrometry (ESI+):

References

-

BenchChem. Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers. Retrieved from

-

Šachlevičiūtė, U., et al. (2023).[2][6][8] Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12).[2][8] Retrieved from [6]

-

Fawcett, A., et al. (2019).[1][2] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. J. Am. Chem. Soc., 141, 4573-4578.[1][2] Retrieved from

-

Miller, R. A., et al. (2006).[2][9] A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19).[2][9] Retrieved from

-

PubChem. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.[2] CID 121553029.[10] Retrieved from

Sources

- 1. Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines [organic-chemistry.org]

- 2. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1484853-65-7|2-[(Azetidin-3-yl)(methyl)amino]acetic acid|BLD Pharm [bldpharm.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Publications | ÚEB AV ČR [ueb.cas.cz]

- 9. scispace.com [scispace.com]

- 10. americanelements.com [americanelements.com]

Application Note: High-Efficiency Coupling of 2-(1-Methylazetidin-3-yl)acetic acid

This Application Note and Protocol guide details the use of 2-(1-Methylazetidin-3-yl)acetic acid in peptide synthesis. This reagent is a specialized building block often used in medicinal chemistry to introduce a conformationally constrained, basic azetidine motif, which can modulate the pharmacokinetic properties (solubility, pKa, metabolic stability) of peptide therapeutics.

Part 1: Introduction & Chemical Rationale[1][2]

2-(1-Methylazetidin-3-yl)acetic acid (CAS: 1909337-03-6, HCl salt) is a gamma-amino acid derivative featuring a strained four-membered azetidine ring. Unlike standard alpha-amino acids, the amino group is:

-

Tertiary: The nitrogen is methylated (

-Me). -

Intracyclic: Part of the azetidine ring.

-

Distal: Separated from the carboxyl group by a methylene spacer.

The "Internal Base" Phenomenon

The critical challenge in coupling this molecule is its zwitterionic nature and the nucleophilicity of its tertiary amine.

-

Catalytic Effect: The tertiary amine can act similarly to DMAP (4-dimethylaminopyridine). Upon activation of the carboxylic acid, the internal nitrogen (inter- or intramolecularly) can attack the active ester to form a reactive acyl-ammonium intermediate . While this species is highly reactive toward the target peptide amine, it is also moisture-sensitive.

-

Solubility: As a zwitterion (or HCl salt), the reagent is sparingly soluble in non-polar solvents (DCM) and requires polar aprotic solvents (DMF, NMP) and sufficient base to solubilize.

Mechanistic Pathway

The coupling strategy relies on converting the carboxylic acid to an active ester (OBt/OAt or Oxyma) which then acylates the N-terminus of the resin-bound peptide.[1]

Figure 1: Activation and coupling pathway. The tertiary amine requires neutralization (if salt) and may transiently participate in the reaction mechanism.